molecular formula C5H8O3 B1612199 1,4-Dioxane-2-carboxaldehyde CAS No. 56217-56-2

1,4-Dioxane-2-carboxaldehyde

Cat. No. B1612199
CAS RN: 56217-56-2
M. Wt: 116.11 g/mol
InChI Key: SOYANKPFXHJUCE-UHFFFAOYSA-N
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Description

1,4-Dioxane-2-carboxaldehyde, also known as 1,4-Dioxane-2-carbaldehyde, is a chemical compound with the molecular formula C5H8O3 . It has a molecular weight of 116.11 g/mol . The compound is associated with several synonyms such as dioxal, 1,4-dioxinan-2-yl-methanone, and others .


Synthesis Analysis

The synthesis of 2,3-disubstituted 1,4-dioxanes, which are related to 1,4-Dioxane-2-carboxaldehyde, has been reported. This synthesis involves the reaction of α,β-unsaturated ketones with a reagent combination of NaIO4 and NH2OH·HCl, followed by the nucleophile ethylene glycol, using cesium carbonate as a base under Williamson ether synthesis .


Molecular Structure Analysis

The molecular structure of 1,4-Dioxane-2-carboxaldehyde can be represented by the InChI string: InChI=1S/C5H8O3/c6-3-5-4-7-1-2-8-5/h3,5H,1-2,4H2 . The compound has a topological polar surface area of 35.5 Ų and a complexity of 81.7 .


Physical And Chemical Properties Analysis

1,4-Dioxane-2-carboxaldehyde has several computed properties. It has a molecular weight of 116.11 g/mol, an XLogP3-AA of -0.7, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 116.047344113 g/mol .

Scientific Research Applications

Remediation and Treatment Technologies

1,4-Dioxane-2-carboxaldehyde has been used in the remediation and treatment of water. Its chemical and physical properties affect the remediation and treatment options. It is miscible in water, chemically stable, and does not hydrolyze under typical conditions . These properties can lead to the formation of large, diffuse plumes of 1,4-dioxane in groundwater .

Ineffective Conventional Approaches

Due to its chemical and physical properties, certain conventional remediation and treatment approaches such as granular activated carbon, air stripping, and soil vapor extraction are ineffective for 1,4-dioxane . Similarly, conventional unit processes involved with drinking water and wastewater treatment (for example, coagulation, aeration, and chlorination) are ineffective for 1,4-dioxane .

Biodegradability

1,4-Dioxane is biodegradable under aerobic conditions either by direct metabolism or co-metabolism . The respective roles of these processes depend on both the concentration of 1,4-dioxane and the presence of common chlorinated co-contaminants .

Co-metabolism

For co-metabolism, the presence of a suitable primary substrate is required . In contrast, currently only limited evidence supports anaerobic 1,4-dioxane biodegradation .

Ex Situ and In Situ Remediation and Treatment

Information on both ex situ and in situ remediation and treatment technologies is available . These technologies are classified based on development status and treatment effectiveness .

Cometabolic Biodegradation

The feasibility of stimulating cometabolic biodegradation of 1,4-dioxane during biologically active filtration (BAF) as part of a potable water reuse treatment train has been demonstrated . The performance of propane versus THF as cometabolites was compared .

Future Directions

Future research could focus on the optimization of the synthesis process of related compounds, such as the production of 2,2-Dimethyl-1,3-dioxolane-4-methanol (solketal) from glycerol . This could potentially lead to more efficient and sustainable methods of producing similar compounds.

Mechanism of Action

Target of Action

It’s worth noting that 1,4-dioxane, a related compound, has been found to interact with various targets such as subtilisin carlsberg, tumor necrosis factor ligand superfamily member 13b, epsin-1, and structural polyprotein

Mode of Action

1,4-dioxane, a related compound, is known to undergo oxidation by monooxygenases, resulting in spontaneous oxidation and ring cleavage to form 2-hydroxyethoxyacetate

Biochemical Pathways

1,4-dioxane, a related compound, is known to affect various signaling pathways predicted to impact the oxidative stress response, detoxification, and dna damage . It’s possible that 1,4-Dioxane-2-carboxaldehyde may have similar effects, but more research is needed to confirm this.

Pharmacokinetics

It has been found that the rate of metabolism for 1,4-Dioxane is significantly high . The absorption, volume of distribution, protein binding, and other ADME properties of 1,4-Dioxane-2-carboxaldehyde need to be studied further.

Result of Action

1,4-dioxane, a related compound, has been found to cause increased incidences in liver tumors in rats and mice, and nasal tumors in rats . It’s possible that 1,4-Dioxane-2-carboxaldehyde may have similar effects, but more research is needed to confirm this.

Action Environment

For example, its biodegradation rates may be inhibited by several common co-occurring chlorinated solvents, low oxygen concentration, low concentrations of 1,4-Dioxane, and the lack of a suitable co-substrate . It’s possible that similar environmental factors may influence the action of 1,4-Dioxane-2-carboxaldehyde.

properties

IUPAC Name

1,4-dioxane-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c6-3-5-4-7-1-2-8-5/h3,5H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYANKPFXHJUCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CO1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40602805
Record name 1,4-Dioxane-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40602805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dioxane-2-carboxaldehyde

CAS RN

56217-56-2
Record name 1,4-Dioxane-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40602805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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